[(E)-2-phenylethenyl] (2S,4aS,6aR,6aR,6bS,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6a,6b,9,9,12a-octamethyl-13-oxo-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2-carboxylate
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Overview
Description
Cinoxolone is a derivative of glycyrrhetinic acid, known for its antiulcer properties . It is a synthetic compound with the molecular formula C41H56O5 and a molecular weight of 628.88 g/mol . Cinoxolone is used primarily in scientific research and has shown potential in various medical applications.
Preparation Methods
The synthesis of cinoxolone involves several steps. One common method includes the esterification of glycyrrhetinic acid with phenylvinyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced purification techniques like recrystallization .
Chemical Reactions Analysis
Cinoxolone undergoes various chemical reactions, including:
Oxidation: Cinoxolone can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in cinoxolone, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the cinoxolone molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions vary but often include modified versions of the original compound with altered biological activities .
Scientific Research Applications
Cinoxolone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
Cinoxolone exerts its effects primarily through its interaction with cellular membranes and enzymes. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing ulcer formation . The molecular targets include enzymes like cyclooxygenase and lipoxygenase, which play key roles in the inflammatory pathway .
Comparison with Similar Compounds
Cinoxolone is unique compared to other glycyrrhetinic acid derivatives due to its specific esterification with phenylvinyl alcohol. Similar compounds include:
Carbenoxolone: Another glycyrrhetinic acid derivative with similar antiulcer properties but different esterification.
Enoxolone: Known for its anti-inflammatory properties and used in various medicinal formulations.
Cinoxolone’s uniqueness lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential .
Properties
CAS No. |
31581-02-9 |
---|---|
Molecular Formula |
C41H56O5 |
Molecular Weight |
628.9 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C41H56O5/c1-27(42)46-33-17-18-39(6)32(36(33,2)3)16-19-41(8)34(39)31(43)25-29-30-26-38(5,21-20-37(30,4)22-23-40(29,41)7)35(44)45-24-12-15-28-13-10-9-11-14-28/h9-15,25,30,32-34H,16-24,26H2,1-8H3/b15-12+/t30-,32-,33-,34+,37+,38-,39-,40+,41+/m0/s1 |
InChI Key |
QTPSNPBHOMYPHQ-NKXVUIFGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)OC/C=C/C6=CC=CC=C6)C)C)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2(C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC=CC6=CC=CC=C6)C)C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC=CC6=CC=CC=C6)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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